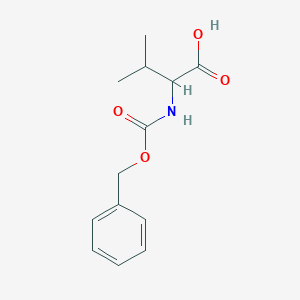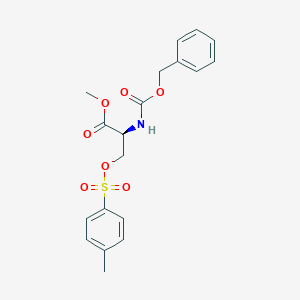
Z-Val-OH
描述
N-Carbobenzyloxy-L-valine, also known as N-Carbobenzyloxy-L-valine, is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-Carbobenzyloxy-L-valine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33501. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Carbobenzyloxy-L-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Carbobenzyloxy-L-valine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
Z-Val-OH广泛应用于肽合成 。其主要作用是在合成过程中保护氨基,防止不必要的副反应。 苄氧羰基 (Cbz) 基团特别有用,因为它可以在其他保护基团存在的情况下选择性去除。
固相肽合成 (SPPS)
在固相肽合成中,this compound 作为一种氨基酸衍生物,连接到树脂上。 Cbz 基团确保氨基酸的反应性侧链在肽链完全组装之前保持惰性 。
溶液相肽合成
对于溶液相合成,this compound 由于其溶解性和易于处理而具有价值。 它允许在溶液中生成肽,然后可以在合成完成后沉淀或提取 。
酶抑制研究
This compound 可用于研究酶动力学和抑制。 通过修饰特定酶的活性位点,研究人员可以观察酶活性的变化,从而更好地了解酶的功能 。
药物开发
该化合物用于开发新药,尤其是那些模仿肽或需要肽样结构的药物。 它的保护基团对于在没有过早反应的情况下创建复杂分子至关重要 。
生物活性调节
This compound 衍生物用于修饰肽的生物活性。 通过改变肽结构,研究人员可以增强或降低肽在生物系统中的活性 。
核磁共振 (NMR) 光谱学
在 NMR 研究中,this compound 可用于研究肽和蛋白质的结构。 Cbz 基团的独特化学位移可以用作光谱分析中的标记 。
蛋白质组学研究
在蛋白质组学中,this compound 用于合成肽,这些肽随后用作质谱和其他分析技术中的标准品或试剂来研究蛋白质 。
作用机制
Target of Action
Z-Val-OH, also known as N-CBZ-L-VALINE or N-Carbobenzyloxy-L-valine or CBZ-L-valine, is a biochemical reagent . It is primarily used in the field of life science research . The primary targets of this compound are caspases . Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation .
Mode of Action
This compound acts as a pan-caspase inhibitor . It inhibits caspases by irreversibly binding to their catalytic site . By inhibiting the activity of multiple caspases, this compound can block many different biological processes including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many different cell types .
Biochemical Pathways
It is known that caspases, the targets of this compound, are involved in the apoptosis pathway and inflammation responses . Therefore, it can be inferred that this compound may affect these pathways.
Pharmacokinetics
It is known that the compound is used as a biochemical reagent in life science research , suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary depending on the specific experimental conditions.
Result of Action
The result of this compound’s action is the inhibition of caspase activity, which can lead to increased cell survival . For instance, this compound has been shown to alleviate endotoxic shock by inducing macrophage necroptosis and promoting myeloid-derived suppressor cells (MDSCs)-mediated inhibition of macrophage activation .
属性
IUPAC Name |
(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZBRDGRHNSGZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-26-4 | |
| Record name | Benzyloxycarbonyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(benzyloxycarbonyl)-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBOBENZOXY-L-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7E8KBA5JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is CBZ-L-valine and what is its primary use in scientific research?
A1: CBZ-L-valine, also known as Z-Val-OH or N-Carbobenzyloxy-L-valine, is a protected form of the amino acid L-valine. It serves as a common building block in peptide synthesis. The carboxybenzyl (CBZ) group acts as a protecting group for the amine functionality of L-valine, allowing for controlled reactions during peptide chain assembly. [, , , ]
Q2: Can you elaborate on the synthesis of CBZ-L-valine and factors influencing its yield?
A2: CBZ-L-valine is synthesized by reacting benzyl chloroformate with L-valine in a basic solution. [] provides a detailed method, highlighting that optimal yield (95%) is achieved at a 1:1.2 molar ratio of L-valine to benzyl chloroformate at 20°C. The choice of recrystallization solvent also impacts purity, with a mixture of ether and toluene, followed by petroleum ether addition, proving most effective.
Q3: How does the use of CBZ-L-valine contribute to the synthesis of complex molecules like valacyclovir?
A3: CBZ-L-valine is a crucial intermediate in the synthesis of valacyclovir, an antiviral drug. [] describes a method where CBZ-L-valine is reacted with acyclovir to form the CBZ-L-valine acyclovir ester, a key precursor to valacyclovir. This highlights the importance of CBZ-L-valine in pharmaceutical synthesis.
Q4: Are there any specific challenges in working with CBZ-L-valine acyclovir ester, and how are they addressed?
A4: Yes, purification of CBZ-L-valine acyclovir ester can be challenging. [] addresses this issue by introducing a new purifying method. This method involves dissolving the crude product in dimethylformamide (DMF), followed by the addition of concentrated hydrochloric acid and alcohols. Subsequent crystallization with dilute hydrochloric acid results in a high purity (>99.5%) CBZ-L-valine acyclovir ester.
Q5: Beyond valacyclovir, are there other examples of CBZ-L-valine being used in the synthesis of biologically relevant molecules?
A5: Yes, [] showcases the use of CBZ-L-valine in synthesizing a glyco-hexapeptide found in human oncofetal fibronectin. This specific peptide sequence is recognized by the monoclonal antibody FDC-6. The study highlights the versatility of CBZ-L-valine in creating complex biomolecules for research purposes.
Q6: Are there alternative synthetic strategies for incorporating the amino acid sequence represented by CBZ-L-valine into larger peptides?
A6: Absolutely. [] explores the use of a novel 2H-azirin-3-amine as a building block for α-methyl glutamate, a structure analogous to CBZ-L-valine with an additional methylene group in the side chain. This alternative method demonstrates the continuous development of novel approaches in peptide synthesis, offering potential advantages depending on the desired final product.
Q7: What are the implications of using CBZ-valganciclovir in the development of antiviral treatments?
A7: CBZ-valganciclovir, another antiviral agent, also utilizes CBZ-L-valine as a building block. [] describes an improved synthesis method for CBZ-valganciclovir, focusing on maximizing the yield of the desired monoester product. This optimized process is crucial for cost-effective large-scale production of antiviral drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















